3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine
Description
3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Its molecular formula is C₁₆H₁₄BrClN₃S, with a molar mass of 404.72 g/mol. Key structural features include:
- 5,7-dimethyl groups on the pyrimidine ring, which may improve metabolic stability by steric hindrance of oxidative degradation pathways.
Properties
IUPAC Name |
3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3S/c1-9-7-10(2)20-14(16)13(19-15(20)18-9)8-21-12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTQCNXPETZPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H13BrClN3S
- Molecular Weight : 360.70 g/mol
- CAS Number : 313274-37-2
The structure features a bromine atom at the third position and a 4-chlorophenyl group linked via a thioether (-S-) to the imidazo[1,2-a]pyrimidine core. This unique arrangement contributes to its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions : Involves combining multiple reactants in a single step.
- Condensation Reactions : The condensation of 2-aminopyrimidine with 4-chlorobenzaldehyde followed by bromination is a common route.
- Intramolecular Cyclizations : This method involves cyclization of precursors to form the imidazo[1,2-a]pyrimidine core.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyrimidine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial and fungal strains. The presence of the thioether linkage enhances its interaction with microbial targets, potentially increasing its efficacy against resistant strains .
Anticancer Properties
Several studies have explored the anticancer potential of related imidazo[1,2-a]pyrimidines. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For example, compounds have been identified that selectively inhibit aurora kinases, which are vital for mitotic progression in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is important in neurodegenerative diseases like Alzheimer's. Enzyme inhibition studies showed promising results, indicating a potential therapeutic application in treating cognitive disorders .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various synthesized compounds similar to this compound against different bacterial strains. The results indicated that certain derivatives exhibited higher sensitivity against Gram-positive bacteria compared to Gram-negative strains .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 12 |
| Compound C | Pseudomonas aeruginosa | 10 |
Study on Anticancer Activity
Another significant study focused on the anticancer properties of related compounds. Here, various imidazo[1,2-a]pyrimidines were tested against different cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated that some derivatives led to a reduction in cell viability by inducing apoptosis through specific signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Binding to Enzymes : It may inhibit enzymes critical for cellular processes.
- Modulation of Receptors : The compound can bind to specific receptors influencing cellular signaling pathways.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
a) Bromine Position and Reactivity
b) Thioether vs. Phenyl/Chlorophenyl Groups
- The ((4-chlorophenyl)thio)methyl group increases lipophilicity (logP ~3.5 estimated) compared to the simpler 4-chlorophenyl group in (logP ~2.8). This could enhance membrane permeability but reduce aqueous solubility.
- The thioether linkage may participate in hydrogen bonding or metal coordination , unlike inert aryl groups .
c) Methyl Substitutions
- This contrasts with unchlorinated or unsubstituted analogs (e.g., ), which may undergo faster hepatic degradation.
Notes on Limitations and Further Research
- Data Gaps : The evidence provided lacks experimental data (e.g., solubility, IC₅₀ values) for direct functional comparisons.
- Synthetic Challenges : The thioether and methyl groups in the target compound may require multi-step synthesis, complicating scalability compared to simpler analogs .
- Theoretical Predictions : Computational modeling (e.g., DFT for electronic properties or molecular docking for target affinity) is recommended to validate hypothesized structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
